4-(Acetylamino)phenylretinoate 4-(Acetylamino)phenylretinoate  
Brand Name: Vulcanchem
CAS No.: 103810-85-1
VCID: VC20743897
InChI: InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19-
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Molecular Formula: C28H35NO3
Molecular Weight: 433.6 g/mol

4-(Acetylamino)phenylretinoate

CAS No.: 103810-85-1

Cat. No.: VC20743897

Molecular Formula: C28H35NO3

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetylamino)phenylretinoate - 103810-85-1

Specification

CAS No. 103810-85-1
Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
IUPAC Name (4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Standard InChI InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19-
Standard InChI Key LQBHPDDJEMOJQA-GLKGMVBCSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C

Introduction

Chemical Structure and Properties

4-(Acetylamino)phenylretinoate is a synthetic retinoid derivative with specific structural features that contribute to its biological activity and pharmacological properties. The compound's chemical data provides insight into its molecular composition and physical characteristics.

Molecular Identification

4-(Acetylamino)phenylretinoate possesses a unique chemical structure that combines elements of retinoic acid with an acetamidophenyl moiety. This structure contributes to the compound's distinctive pharmacological profile and activity.

Table 1: Chemical Properties of 4-(Acetylamino)phenylretinoate

ParameterValue
CAS Number1959588-74-9
Molecular FormulaC28H35NO3
Molecular Weight433.6 g/mol
IUPAC Name(4-acetamidophenyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Alternative NamesBMY 30123, BMS-181163, 4-acetamidophenyl retinoate

The compound is structurally characterized as a phenolic ester of all-trans-retinoic acid (tRA), containing an acetamidophenyl group that influences its pharmacokinetic and pharmacodynamic properties. This structural arrangement contributes to its reduced irritation potential while maintaining retinoid efficacy.

Molecular Structure Details

The chemical structure of 4-(Acetylamino)phenylretinoate features several key components that determine its biological activity. The molecular structure includes a polyene chain characteristic of retinoids, connected to an acetamidophenyl group through an ester linkage.

The compound's Standard InChI notation is InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9+,21-19+, which precisely defines its chemical composition and structural arrangement. This complex structure facilitates specific interactions with biological targets while potentially minimizing adverse effects.

Pharmacological Activity

The pharmacological profile of 4-(Acetylamino)phenylretinoate demonstrates significant retinoid activity with an improved tolerability profile compared to conventional retinoids. This compound exhibits potent effects on epidermal tissues while showing reduced toxicity.

Mechanism of Action

4-(Acetylamino)phenylretinoate functions through retinoid-mediated pathways to influence cellular processes related to growth, differentiation, and immune response. Its mechanism involves modulation of gene expression through interactions with nuclear receptors and downstream signaling cascades.

As a retinoid derivative, the compound likely interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), though with potentially modified binding characteristics that contribute to its unique pharmacological profile . This interaction triggers transcriptional regulation of genes involved in cellular differentiation, proliferation, and immune modulation.

Preclinical Pharmacology

In preclinical studies, 4-(Acetylamino)phenylretinoate demonstrated effective retinoid activity across multiple experimental models. The compound showed efficacy in retinoid-sensitive skin models while exhibiting reduced local and systemic toxicity compared to tretinoin (all-trans retinoic acid) .

Table 2: Comparative Efficacy in Retinoid-Sensitive Models

Model4-(Acetylamino)phenylretinoateTretinoin (all-trans retinoic acid)
Rhino mouse utriculi reduction assay (ED30)0.037 mM0.015 mM
Mouse epidermal hyperplasiaEffectiveEffective
DNA synthesis suppression in phorbol ester-stimulated mouse skinEffectiveEffective
UVB-induced photodamaged mouse modelActiveActive

These findings indicate that 4-(Acetylamino)phenylretinoate maintains comparable efficacy to tretinoin in these models while offering improved tolerability . The compound effectively modulates epithelial differentiation and proliferation, supporting its potential therapeutic applications.

Therapeutic Applications

4-(Acetylamino)phenylretinoate has shown promise in multiple therapeutic areas, with significant potential in both dermatological and oncological applications based on its retinoid activity and unique safety profile.

Dermatological Applications

The compound demonstrates considerable potential for treating various skin disorders characterized by abnormal epithelial differentiation. Preclinical studies suggest 4-(Acetylamino)phenylretinoate could be effective in treating conditions such as acne, psoriasis, ichthyosis, and epithelial tumors .

A key advantage of 4-(Acetylamino)phenylretinoate in dermatological applications is its reduced irritation potential. Repeated applications to rabbit skin resulted in significantly lower irritation compared to tretinoin, with the first perceptible signs of skin irritation occurring at doses approximately 10 times higher than those observed with tretinoin . This improved tolerability profile could enhance patient compliance and treatment outcomes in clinical settings.

The compound's efficacy in the UVB-induced photodamaged mouse model also suggests potential applications in treating photoaging and sun-damaged skin . Its ability to modulate epithelial differentiation while causing minimal irritation makes it a promising candidate for long-term topical treatments.

Oncological Applications

Beyond dermatological applications, 4-(Acetylamino)phenylretinoate has demonstrated anti-cancer properties, particularly regarding tumor cell invasion and metastasis. Research has shown that the compound can inhibit the invasion of B16-F10 mouse melanoma cells through reconstituted basement membranes .

This anti-invasive activity appears to be mediated through specific molecular mechanisms, including the reduction of type IV collagenase activity and induction of TIMP-1 mRNA expression . Type IV collagenase plays a critical role in degrading basement membrane components, facilitating cancer cell invasion and metastasis. By inhibiting this enzyme and upregulating its natural inhibitor (TIMP-1), 4-(Acetylamino)phenylretinoate may suppress cancer cell invasiveness.

These findings suggest potential applications in cancer therapy, particularly for addressing invasive and metastatic disease. The compound's unique mechanism of action may complement existing cancer treatments by specifically targeting invasive behaviors of malignant cells.

Comparative Analysis with Other Retinoids

4-(Acetylamino)phenylretinoate exhibits a distinctive profile when compared to other retinoids, with notable differences in both efficacy and safety parameters that may influence its clinical utility.

Efficacy Comparison

In terms of efficacy, 4-(Acetylamino)phenylretinoate demonstrates comparable activity to tretinoin in multiple retinoid-sensitive models. In the rhino mouse utriculi reduction assay, the compound showed an ED30 value of 0.037 mM compared to 0.015 mM for tretinoin, indicating slightly lower potency but within the same order of magnitude .

Despite this small difference in potency, 4-(Acetylamino)phenylretinoate was considered equipotent with tretinoin across several topical models, including mouse epidermal hyperplasia and suppression of DNA synthesis in phorbol ester-stimulated mouse skin . This suggests that the compound retains the core therapeutic potential of conventional retinoids while potentially offering other advantages.

Parameter4-(Acetylamino)phenylretinoateTretinoin
Local irritation threshold10× higher doseReference
Systemic toxicityNo hypervitaminosis A signs at 20× the no-effect dose of tretinoinShows toxicity at lower doses
Oral/IP activityLow retinoid activityHigher systemic activity

This favorable safety profile potentially positions 4-(Acetylamino)phenylretinoate as a preferred option for conditions requiring long-term retinoid treatment or applications in sensitive patient populations.

Research Findings and Clinical Implications

The research surrounding 4-(Acetylamino)phenylretinoate provides valuable insights into its potential clinical applications and future development opportunities.

Key Research Findings

Several significant research findings contribute to our understanding of 4-(Acetylamino)phenylretinoate's therapeutic potential:

  • The compound effectively modulates epidermal growth and differentiation in multiple preclinical models, supporting its application in dermatological conditions .

  • 4-(Acetylamino)phenylretinoate inhibits cancer cell invasion through specific molecular mechanisms, including reduction of type IV collagenase activity and induction of TIMP-1 mRNA expression .

  • The compound shows significantly reduced local irritation and systemic toxicity compared to conventional retinoids, potentially expanding its therapeutic window .

  • Its efficacy in the UVB-induced photodamaged mouse model suggests applications in treating photoaging and sun-damaged skin .

These findings collectively support the continued investigation of 4-(Acetylamino)phenylretinoate for multiple therapeutic applications, with particular promise in dermatology and oncology.

Clinical Implications and Future Directions

The unique properties of 4-(Acetylamino)phenylretinoate have several important clinical implications:

The compound's favorable irritation profile could significantly improve patient compliance in dermatological treatments, addressing a major limitation of conventional retinoids. This could potentially lead to better treatment outcomes and reduced discontinuation rates in conditions requiring long-term therapy.

Its anti-invasive properties in cancer cell models suggest potential applications as an adjunct to conventional cancer therapies, particularly for addressing invasive and metastatic disease. Further research is needed to evaluate its efficacy in combination with other cancer treatments.

The demonstrated safety advantages could potentially allow for higher dosing regimens or extended treatment courses, maximizing therapeutic effects while minimizing adverse events. This might be particularly valuable in sensitive patient populations or for conditions requiring prolonged treatment.

Future research directions should include clinical trials to validate the preclinical findings, investigation of optimal formulations for various applications, and exploration of potential synergies with other therapeutic agents. Additionally, mechanistic studies to further elucidate the compound's molecular actions could identify new therapeutic targets and applications.

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